molecular formula C10H16N2O B13251723 2-methoxy-N-(2-methylpropyl)pyridin-3-amine

2-methoxy-N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B13251723
M. Wt: 180.25 g/mol
InChI Key: SQGYEJNFCIHAES-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methylpropyl)pyridin-3-amine is a pyridine derivative featuring a methoxy group at the 2-position and a 2-methylpropyl (isobutyl) amine substituent at the 3-position. The methoxy group contributes electron-withdrawing effects, while the bulky 2-methylpropyl substituent may influence solubility, stability, and steric interactions in biological systems.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-methoxy-N-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-8(2)7-12-9-5-4-6-11-10(9)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

SQGYEJNFCIHAES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-methoxy-N-(2-methylpropyl)pyridin-3-amine are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methylpropyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-Methoxy-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrazine vs. Pyridine Core : The pyrazine analog () exhibits enhanced stability during storage due to its aromatic nitrogen-rich core, whereas pyridine derivatives like the target compound may display varied solubility and reactivity due to fewer nitrogen atoms .
  • Thiazole Derivatives : The 2-methylpropyl group in thiazole compounds () enhances volatility and flavor potency, suggesting that similar substituents in pyridines could influence fragrance or bioactivity .

Physicochemical Properties

  • Solubility : Pyridine derivatives with bulky alkyl groups (e.g., 2-methylpropyl) often exhibit improved lipophilicity compared to polar analogs like N-(2-methoxyphenyl)pyridin-3-amine (). However, excessive bulk may reduce solubility in polar solvents like acetonitrile, as observed in structurally related compounds () .
  • Stability : The methoxy group in the target compound may enhance oxidative stability, akin to 2-methoxy-3-(2-methylpropyl)pyrazine, which retains stability during storage despite declining concentrations () .

Biological Activity

2-Methoxy-N-(2-methylpropyl)pyridin-3-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine can be summarized as follows:

  • Molecular Formula : C_10H_14N_2O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : 2-methoxy-N-(2-methylpropyl)pyridin-3-amine

This compound features a pyridine ring substituted with a methoxy group and an N-(2-methylpropyl) side chain, which contributes to its unique biological properties.

GPR40 Agonist Activity

Research indicates that 2-methoxy-N-(2-methylpropyl)pyridin-3-amine exhibits significant GPR40 (G protein-coupled receptor 40) agonist activity. This receptor is primarily involved in the regulation of glucose metabolism and insulin secretion, making it a target for diabetes treatment. In vitro studies have shown that this compound promotes GLP-1 (glucagon-like peptide-1) secretion, which is crucial for enhancing insulin sensitivity and lowering blood glucose levels .

Pharmacological Studies

A recent patent document highlights the pharmacological potential of 2-methoxy-N-(2-methylpropyl)pyridin-3-amine as a therapeutic agent for metabolic disorders. The compound was found to enhance GPR40 receptor activity significantly, suggesting its utility in treating conditions like type 2 diabetes .

In another study focusing on pyridine derivatives, it was noted that similar compounds displayed favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for drug development .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
GPR40 AgonistPromotes GLP-1 secretion ,
Anticancer ActivityInduces apoptosis via caspase activation
Metabolic StabilityHigh oral bioavailability and low clearance

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